![molecular formula C15H8F6O3S2 B6312948 Bis[4-(trifluoromethylthio)phenyl]carbonate, 95% CAS No. 1357625-22-9](/img/structure/B6312948.png)
Bis[4-(trifluoromethylthio)phenyl]carbonate, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-(trifluoromethylthio)phenyl]carbonate, 95% (abbreviated as BTMPC) is an important and widely used chemical compound. It is a synthetic organic compound that is used in various scientific research applications. The compound has a wide range of applications due to its unique properties. It is used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and other organic compounds. It is also used in laboratory experiments to study biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Bis[4-(trifluoromethylthio)phenyl]carbonate, 95% has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and other organic compounds. It is also used in laboratory experiments to study biochemical and physiological effects. Bis[4-(trifluoromethylthio)phenyl]carbonate, 95% is also used as a reagent in the synthesis of various heterocyclic compounds, such as thiophenes, thiazoles, and thiadiazoles. It is also used in the synthesis of polymers and in the preparation of nanoparticles.
Mecanismo De Acción
Bis[4-(trifluoromethylthio)phenyl]carbonate, 95% is an organic compound that is used in various scientific research applications. It acts as a nucleophilic reagent in the synthesis of various heterocyclic compounds. It also acts as a catalyst in the synthesis of polymers and nanoparticles. The compound is also used in the synthesis of various pharmaceuticals and pesticides.
Biochemical and Physiological Effects
Bis[4-(trifluoromethylthio)phenyl]carbonate, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, it has been shown to have anti-cancer properties and to be effective in the treatment of various diseases, such as Alzheimer’s disease and Parkinson’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Bis[4-(trifluoromethylthio)phenyl]carbonate, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is easy to obtain. It is also easy to use and can be stored for a long period of time. The compound is also non-toxic and has a high degree of purity. However, there are some limitations to its use in laboratory experiments. The compound is not very soluble in water and is not very stable in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for the use of Bis[4-(trifluoromethylthio)phenyl]carbonate, 95% in scientific research. One potential direction is the use of Bis[4-(trifluoromethylthio)phenyl]carbonate, 95% in the synthesis of new pharmaceuticals and pesticides. Another potential direction is the use of Bis[4-(trifluoromethylthio)phenyl]carbonate, 95% in the synthesis of new materials, such as polymers and nanoparticles. Additionally, Bis[4-(trifluoromethylthio)phenyl]carbonate, 95% could be used in the development of new methods for the synthesis of heterocyclic compounds. Finally, Bis[4-(trifluoromethylthio)phenyl]carbonate, 95% could be used in the development of new treatments for various diseases, such as Alzheimer’s disease and Parkinson’s disease.
Métodos De Síntesis
Bis[4-(trifluoromethylthio)phenyl]carbonate, 95% is synthesized through a two-step process. The first step involves the reaction of trifluoromethanesulfonyl chloride (CF3SO2Cl) with 4-methylthiophenol in the presence of a base catalyst, such as pyridine. The second step involves the reaction of the resulting product with carbon dioxide in the presence of a base catalyst, such as sodium carbonate. The reaction is carried out at a temperature of 70-80°C and a pressure of 1-2 atm. The resulting product is a white crystalline solid with a melting point of 118-120°C and a purity of 95%.
Propiedades
IUPAC Name |
bis[4-(trifluoromethylsulfanyl)phenyl] carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O3S2/c16-14(17,18)25-11-5-1-9(2-6-11)23-13(22)24-10-3-7-12(8-4-10)26-15(19,20)21/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXCDSMLOALFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)OC2=CC=C(C=C2)SC(F)(F)F)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[4-(trifluoromethylthio)phenyl]carbonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

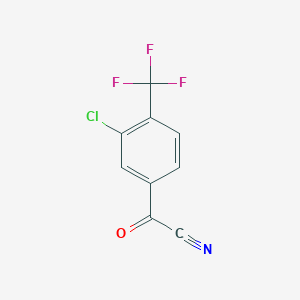
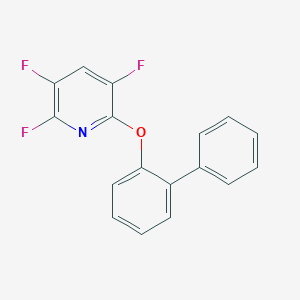
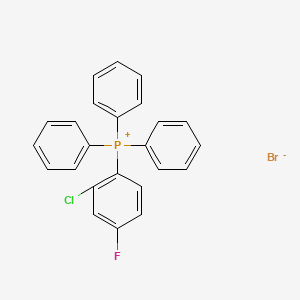
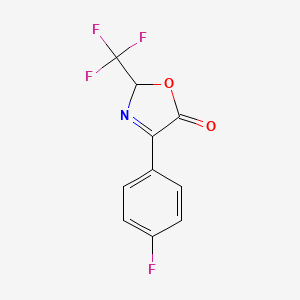
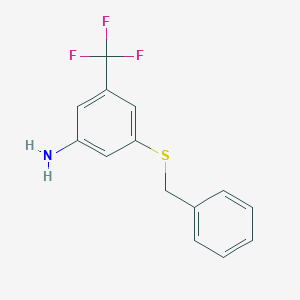
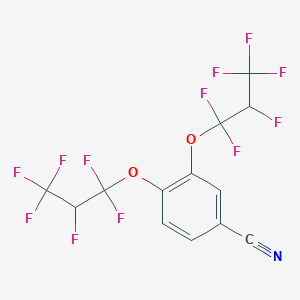
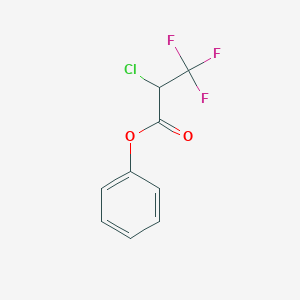
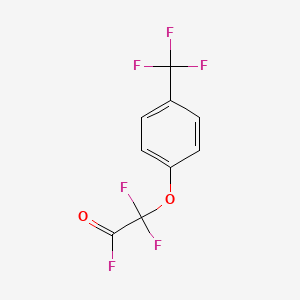
![2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid](/img/structure/B6312932.png)
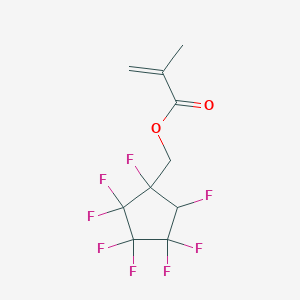
![Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide, 95%](/img/structure/B6312941.png)
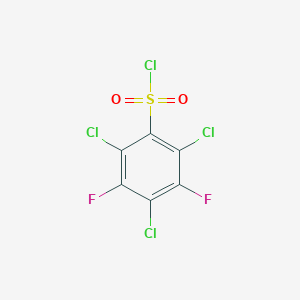
![2,2'-Dithiobis[(5-methoxyvinyl)pyridine]](/img/structure/B6312963.png)
![2-[(Chlorodifluoromethyl)thio]nitrobenzene](/img/structure/B6312970.png)